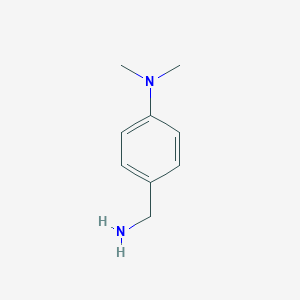

4-Dimethylaminobenzylamine

Vue d'ensemble

Description

Gabapentin enacarbil is a long acting form of gabapentin that is used for restless leg syndrome and for painful postherpetic neuropathy. Gabapentin enacarbil and gabapentin are associated with a low rate of transient serum enzyme elevations during treatment and with rare instances of clinically apparent liver injury.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors . For instance, a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .

Mode of Action

It is proposed that this compound may bind to proteins and other biological molecules, influencing their structure and function . This binding process could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .

Biochemical Pathways

It is known that the metabolism of a cell consists of an elaborate network of interconnected pathways that enable the synthesis and breakdown of molecules . Any compound that interacts with these pathways can potentially affect the overall metabolic activity of the cell.

Pharmacokinetics

For instance, a study on a development candidate MRTX1719, a synthetic lethal inhibitor of the PRMT5 MTA complex for the treatment of MTAP-Deleted Cancers, showed that the compound was stable in human serum over 72 hours .

Result of Action

It is proposed that this compound may influence the structure and function of proteins and other biological molecules, potentially leading to alterations in their activity .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

Analyse Biochimique

Biochemical Properties

The role of 4-(Aminomethyl)-N,N-dimethylaniline in biochemical reactions is multifaceted. It interacts with various enzymes, proteins, and other biomolecules, contributing to a variety of biochemical processes

Cellular Effects

The effects of 4-(Aminomethyl)-N,N-dimethylaniline on various types of cells and cellular processes are complex. It has been suggested that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-(Aminomethyl)-N,N-dimethylaniline is not well-defined. It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

The metabolic pathways that 4-(Aminomethyl)-N,N-dimethylaniline is involved in are not well-characterized. It is hypothesized that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is hypothesized that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Activité Biologique

4-Dimethylaminobenzylamine (4-DMAB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. It is structurally characterized by a dimethylamino group attached to a benzylamine backbone, which contributes to its pharmacological properties. This article reviews the biological activity of 4-DMAB, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

- Chemical Formula : CHN

- Molecular Weight : 149.21 g/mol

- IUPAC Name : 4-(dimethylamino)benzylamine

- CAS Number : Not available

4-DMAB exhibits various biological activities, primarily due to its interaction with neurotransmitter systems and cellular signaling pathways. Key mechanisms include:

- Monoamine Oxidase Inhibition : Research indicates that compounds similar to 4-DMAB can inhibit monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety .

- Antiviral Activity : A study demonstrated that derivatives of 4-DMAB exhibit antiviral properties against filoviruses such as Ebola and Marburg viruses. These compounds were shown to inhibit viral entry into host cells, suggesting their potential as therapeutic agents in viral infections .

Biological Activity Summary Table

Case Study 1: Antiviral Properties

In a recent study, several derivatives of 4-DMAB were synthesized and tested for their efficacy against Ebola virus. The compound CBS1118, a derivative of 4-DMAB, exhibited an effective concentration (EC) of less than 10 μM against both Ebola and Marburg viruses. These findings suggest that modifications to the 4-DMAB structure can enhance its antiviral potency, making it a candidate for further development in antiviral therapies .

Case Study 2: Anticancer Activity

Another investigation focused on the effects of 4-DMAB on breast cancer cell lines (MDA-MB-231). The compound was found to induce significant apoptosis at concentrations around 50 μM, with flow cytometry analysis revealing an increase in both apoptotic and necrotic cells. This dual mechanism suggests that 4-DMAB could be explored as a potential chemotherapeutic agent .

Research Findings

Recent studies have expanded the understanding of 4-DMAB’s biological activities:

- Neurotransmitter Modulation : The inhibition of MAO by compounds related to 4-DMAB has been linked to improved mood and cognitive function in animal models, indicating its potential utility in treating mood disorders .

- Cell Growth Inhibition : The compound has shown promising results in inhibiting the growth of various cancer cell lines, suggesting it may act as an effective anticancer agent through mechanisms involving apoptosis induction .

Applications De Recherche Scientifique

Chemical Synthesis

a. Intermediate in Organic Synthesis

DMBA is widely used as an intermediate in the synthesis of various organic compounds. Its amine group allows for nucleophilic substitutions, facilitating the formation of more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

b. Catalysis

DMBA has been employed as a catalyst in several chemical reactions, including:

- Esterification: It acts as a nucleophilic catalyst in esterification reactions, enhancing the reaction rate and yield.

- Hydrosilylation: DMBA can facilitate hydrosilylation reactions, which are crucial for producing siloxanes used in various applications.

Pharmaceutical Applications

a. Anticancer Activity

Research has indicated that DMBA derivatives exhibit potential anticancer properties. Studies have shown that compounds derived from DMBA can inhibit tumor growth by targeting specific biochemical pathways involved in cancer progression .

b. Antimicrobial Properties

DMBA has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics or antimicrobial agents . The compound's ability to modify biological targets enhances its therapeutic potential.

Analytical Chemistry

a. Chemiluminescence Detection

DMBA has been utilized as a chemiluminescence derivatization reagent for the quantification of 5-hydroxyindoles, such as serotonin, in biological samples. This application highlights its importance in biomedical research and diagnostics .

b. High-Performance Liquid Chromatography (HPLC)

In HPLC methods, DMBA is often used for the detection of specific analytes due to its sensitivity and selectivity, which are critical for accurate quantification in complex biological matrices .

Case Studies

Propriétés

IUPAC Name |

4-(aminomethyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJZOFLRRJQYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940965 | |

| Record name | 4-(Aminomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6406-74-2, 19293-58-4 | |

| Record name | Benzenemethanamine, 4-amino-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006406742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dimethylaminobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019293584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Aminomethyl)-N,N-dimethylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S273H97VEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Dimethylaminobenzylamine useful in analyzing biological samples?

A1: this compound shows promise as a derivatization reagent for enhancing the detection of specific molecules in biological samples. [, ] This means it can react with target molecules, like 5-hydroxyindoles (a class of neurotransmitters including serotonin), making them easier to detect and quantify using techniques like HPLC (High-Performance Liquid Chromatography) with fluorescence detection. [, ]

Q2: Does this compound behave similarly to other chemical reagents?

A2: Interestingly, research indicates that this compound shares some similarities with Ninhydrin and Alloxan in specific color reactions. [] These compounds are known to produce colored products when reacting with certain types of molecules, particularly those containing amine groups. While this compound generally follows this trend, there are exceptions, as seen with its reaction with benzylaniline and, notably, with itself. [] This suggests that subtle structural differences can significantly impact the reactivity and color formation in these reactions.

Q3: Why does the color change for this compound in paper chromatography sometimes seem inconsistent?

A3: The color change observed for this compound during paper chromatography can be influenced by environmental factors, particularly moisture in the air. [] This highlights the importance of controlling humidity during experiments and analyses involving this compound to ensure reliable and reproducible results.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.